Comprehensive Analytical Profiling and Molecular Weight Determination of 3-Bromo-5-(cyclohexylmethoxy)pyridine
Comprehensive Analytical Profiling and Molecular Weight Determination of 3-Bromo-5-(cyclohexylmethoxy)pyridine
Executive Summary
For drug development professionals and synthetic chemists, the precise characterization of molecular scaffolds is the bedrock of reproducible research. 3-Bromo-5-(cyclohexylmethoxy)pyridine (Chemical Formula: C₁₂H₁₆BrNO) is a highly versatile heteroaromatic building block. It is prominently utilized in the synthesis of phosphatidylinositol 3-kinase (PI3K) inhibitors and Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, which are critical targets in oncology and autoimmune disease therapies[1][2].
This whitepaper provides an in-depth technical analysis of the compound's molecular weight (270.17 g/mol ), detailing the theoretical mass calculations, isotopic distribution, and the causality-driven analytical workflows required for rigorous structural verification.
Chemical Identity & Theoretical Mass Calculations
Understanding the distinction between average molecular weight and exact monoisotopic mass is critical when transitioning from bulk stoichiometric synthesis to high-resolution analytical verification.
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Average Molecular Weight: Used for macroscopic stoichiometric calculations (e.g., weighing reagents). It accounts for the natural abundance of all isotopes.
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Exact Monoisotopic Mass: Used in High-Resolution Mass Spectrometry (HRMS). It is calculated using the mass of the most abundant isotope of each element.
The presence of the bromine atom in 3-Bromo-5-(cyclohexylmethoxy)pyridine introduces a distinct isotopic signature. Bromine exists naturally as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). This nearly 1:1 ratio creates a characteristic doublet in mass spectrometry, serving as a built-in diagnostic tool for structural confirmation[3].
Quantitative Mass Data Summary
| Isotope / Ion Target | Theoretical Mass (Da) | Relative Abundance | Analytical Significance |
| Monoisotopic Mass (⁷⁹Br) | 269.0415 | 100% | Exact mass for the base C₁₂H₁₆BrNO formula. |
| Isotopic Mass (⁸¹Br) | 271.0395 | ~97.3% | Confirms the presence of a single bromine atom. |
| [M+H]⁺ Target Ion (⁷⁹Br) | 270.0488 | 100% | Primary target for positive-mode ESI-HRMS. |
| [M+H]⁺ Target Ion (⁸¹Br) | 272.0468 | ~97.3% | Secondary target for positive-mode ESI-HRMS. |
| Average Molecular Weight | 270.17 g/mol | N/A | Used for bulk molarity and yield calculations. |
Strategic Role in Drug Discovery
The molecular architecture of 3-Bromo-5-(cyclohexylmethoxy)pyridine is specifically engineered for modular drug design[1]:
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The 3-Bromo Position: Acts as a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). This allows chemists to rapidly append diverse aryl or amine groups to explore structure-activity relationships (SAR).
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The 5-Cyclohexylmethoxy Group: Imparts significant lipophilicity to the molecule. In the context of kinase inhibitors (such as PI3Kγ or FGFR4), this bulky, non-polar moiety is often designed to occupy deep, hydrophobic allosteric pockets within the enzyme, enhancing both binding affinity and target selectivity[4][5].
Analytical Workflow for Molecular Weight Verification
To verify the molecular weight and structure of this compound, a self-validating analytical workflow combining Liquid Chromatography (LC), Electrospray Ionization (ESI), and High-Resolution Mass Spectrometry (HRMS) is employed.
Figure 1: Self-validating LC-ESI-HRMS workflow for molecular weight and isotopic verification.
Experimental Protocols: Self-Validating Systems
A robust analytical protocol does not merely generate data; it must contain internal validation checkpoints to ensure accuracy. Below are the causality-driven methodologies for characterizing 3-Bromo-5-(cyclohexylmethoxy)pyridine[6].
Protocol A: LC-ESI-HRMS Determination
Objective: To confirm the exact monoisotopic mass and isotopic distribution of the compound.
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Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.
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Causality: The pyridine nitrogen is weakly basic (pKa ~5.2). The addition of 0.1% Formic Acid ensures the nitrogen is pre-protonated in solution, drastically increasing ionization efficiency in positive-ion mode (ESI+) and driving the formation of the [M+H]⁺ ion.
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Chromatographic Separation: Inject 2 µL onto a C18 Reverse-Phase UHPLC column. Run a gradient from 5% to 95% Acetonitrile over 5 minutes.
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Causality: The cyclohexylmethoxy group makes the molecule highly lipophilic. A C18 stationary phase is required to retain the compound, while a steep organic gradient ensures it elutes sharply without peak tailing, separating it from any polar synthetic byproducts.
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Mass Spectrometry Acquisition: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer in ESI+ mode. Set the mass range to m/z 100–500 and the resolution to ≥ 50,000.
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Causality: High resolution is mandatory to differentiate the target mass (270.0488 Da) from isobaric background contaminants.
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Validation Checkpoint: Analyze the resulting mass spectrum. The protocol is considered validated only if a doublet peak appears at m/z 270.0488 and 272.0468 with a relative intensity ratio of approximately 1:1. This confirms both the molecular weight and the presence of exactly one bromine atom.
Protocol B: Orthogonal Structural Validation via ¹H NMR
Objective: To verify the connectivity of the pyridine ring and the cyclohexylmethoxy substituent.
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Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% TMS as an internal standard.
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Causality: CDCl₃ is chosen because the compound is highly soluble in it, and it lacks exchangeable protons that could obscure the aliphatic signals of the cyclohexyl ring.
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Data Acquisition: Acquire a ¹H NMR spectrum at 400 MHz using a standard 30-degree pulse sequence with 16 scans.
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Validation Checkpoint: The protocol is validated by integrating the proton signals. The spectrum must show exactly 16 protons:
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Aromatic Region (~7.5 - 8.5 ppm): 3 distinct protons. The electron-withdrawing bromine and the basic nitrogen will significantly deshield these protons, placing them downfield.
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Aliphatic Region (~3.8 - 4.0 ppm): 2 protons corresponding to the -O-CH₂- methylene bridge, deshielded by the adjacent oxygen.
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Upfield Aliphatic Region (~1.0 - 2.0 ppm): 11 protons corresponding to the saturated cyclohexyl ring.
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References
- WO2011087776A1 - Isoindolinone inhibitors of phosphatidylinositol 3-kinase. Google Patents.
- 2-Bromo-5-(cyclohexylmethoxy)pyridine Safety Data Sheet. AK Scientific, Inc.
- US11628162B2 - Methods of treating cancer with an FGFR inhibitor. Google Patents.
- Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives. BenchChem.
Sources
- 1. WO2011087776A1 - Isoindolinone inhibitors of phosphatidylinositol 3-kinase - Google Patents [patents.google.com]
- 2. US11628162B2 - Methods of treating cancer with an FGFR inhibitor - Google Patents [patents.google.com]
- 3. aksci.com [aksci.com]
- 4. WO2011087776A1 - Isoindolinone inhibitors of phosphatidylinositol 3-kinase - Google Patents [patents.google.com]
- 5. US11667635B2 - Bicyclic heterocycles as FGFR4 inhibitors - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
